Fumarprotocetraric acid

Übersicht

Beschreibung

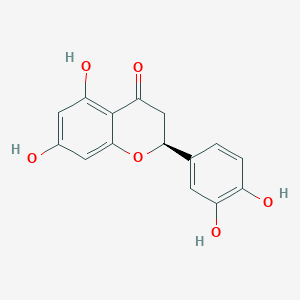

Fumarprotocetraric acid is a natural antimicrobial agent, showing neuroprotective, expectorant, and antioxidant activities . It has a molecular formula of C22H16O12 .

Synthesis Analysis

The biosynthesis of Fumarprotocetraric acid, a compound previously considered to be only produced by lichens, has been confirmed by using alginate-immobilized cells of Cladonia verticillaris . Immobilized cells only produce the depsidone when they are supplemented with FMN and acetate .

Molecular Structure Analysis

Fumarprotocetraric acid has a molecular weight of 472.358 . It contains total 52 bond(s); 36 non-H bond(s), 18 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aliphatic), 1 ester(s) (aromatic) .

Physical And Chemical Properties Analysis

Fumarprotocetraric acid is a solid substance . It has a molecular weight of 472.358 and a molecular formula of C22H16O12 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tau Protein Aggregation

Fumarprotocetraric acid has been shown to inhibit Tau covalently, preventing the cytotoxicity of aggregates in cells. This is particularly significant in the context of neurodegenerative diseases like Alzheimer’s, where Tau protein aggregation is a hallmark .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial activity against several bacterial strains. It’s an area of interest for developing new antibiotics or antiseptics .

Lichen Secondary Metabolite

As a secondary metabolite in lichens, fumarprotocetraric acid contributes to the unique chemical profile that can be leveraged for various ecological and pharmacological applications .

Spectroscopic Identification Marker

Fumarprotocetraric acid serves as a key biomolecular marker band for the spectroscopic identification of certain lichen substances, aiding in molecular structural studies .

Production in Different Environments

Research has been conducted to quantify fumarprotocetraric acid production in various species of the C. chlorophaea group across different physiographic regions, indicating its environmental adaptability and potential for scalable harvesting .

Derivative Compounds

New compounds derived from fumarprotocetraric acid have been identified, expanding the potential applications in pharmaceuticals and biochemistry .

Wirkmechanismus

Target of Action

Fumarprotocetraric acid, a secondary metabolite found in lichens, primarily targets the tau protein . Tau proteins are involved in maintaining the stability of microtubules in neurons . In neurodegenerative disorders, including Tauopathies, the pathological mechanism is based on forming proteinaceous aggregates, which has a deleterious effect on cells triggering an inflammatory response .

Mode of Action

Fumarprotocetraric acid exerts its mechanism of action through noncovalent and covalent interactions . It inhibits tau protein covalently, avoiding cytotoxicity of aggregates in cells . Michael’s addition appears as a feasible type of interaction involving an α, β unsaturated carbonyl moiety to avoid pathological confirmation and further cytotoxicity .

Biochemical Pathways

The biochemical pathways affected by fumarprotocetraric acid are related to the aggregation of tau proteins . The compound remodels soluble oligomers and diminishes β sheet content, as demonstrated through ThT experiments . This alteration in the aggregation pathway of tau proteins helps to avoid the formation of cytotoxic aggregates .

Result of Action

The primary result of fumarprotocetraric acid’s action is the inhibition of tau protein aggregation . This leads to a decrease in the formation of cytotoxic aggregates, thereby reducing the associated cellular damage .

Action Environment

Fumarprotocetraric acid is isolated from Antarctic lichens , suggesting that it is stable and active in cold environments.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[(E)-3-carboxyprop-2-enoyl]oxymethyl]-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGRTFDFMUBPD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)/C=C/C(=O)O)O)C(=O)O)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313939 | |

| Record name | Fumarprotocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumarprotocetraric acid | |

CAS RN |

489-50-9 | |

| Record name | Fumarprotocetraric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 489-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fumarprotocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(7-carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-9-yl)methyl] hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUMARPROTOCETRARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VJ6J3A960 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise mechanism of action of fumarprotocetraric acid is not fully elucidated for all its observed effects, some studies offer insights:

- Tyrosinase Inhibition: Fumarprotocetraric acid exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies suggest it acts as an uncompetitive or mixed-type inhibitor, depending on its concentration [].

- Phytochrome-Mediated Cyclic AMP Synthesis: Research on Cladonia verticillaris suggests that fumarprotocetraric acid deposition in the cortex is enhanced by red light or exogenous cyclic AMP, implying a role for phytochrome and cyclic AMP in this process [].

ANone: Observed downstream effects vary depending on the biological context:

- Reduced Melanin Biosynthesis: The inhibition of tyrosinase by fumarprotocetraric acid suggests it could potentially reduce melanin production, although further research is needed to confirm this effect in vivo [].

- Altered Lichen Physiology: In Cladonia verticillaris, the interplay of light, cyclic AMP, and fumarprotocetraric acid points to a complex regulatory mechanism for phenolic compound deposition in the cortex, potentially influencing stress tolerance and light adaptation [].

ANone: The molecular formula of fumarprotocetraric acid is C20H18O10, and its molecular weight is 418.36 g/mol.

ANone: Yes, NMR studies have been conducted on fumarprotocetraric acid. In particular, a study using 1H and 13C NMR, along with 2D NMR techniques (HMQC, HMBC, NOESY), provided a comprehensive spectral characterization and confirmed the presence of a trans double bond in the fumaryl unit of the molecule [].

ANone: Research on Cladonia foliacea, a species containing both usnic acid and fumarprotocetraric acid, suggests an optimal acetone rinsing time of 1–2 (–5) days for summer-collected samples to minimize detrimental effects while allowing for efficient extraction. Winter-collected thalli showed higher sensitivity to acetone [].

ANone: While fumarprotocetraric acid has not been reported to possess inherent catalytic properties, it is a product of biosynthetic pathways in lichens, which involve enzymatic catalysis. For instance, in Cladonia verticillaris, the conversion of protocetraric acid to fumarprotocetraric acid is thought to be influenced by an enzyme, potentially a cortical esterase [].

ANone: The available research on fumarprotocetraric acid does not provide information regarding the use of computational chemistry and modeling.

ANone: The available research primarily focuses on the identification, chemical characterization, and ecological significance of fumarprotocetraric acid. Detailed information regarding pharmaceutical development aspects like stability, formulation, safety, pharmacokinetics, or efficacy is not provided in these research papers.

ANone: The study of fumarprotocetraric acid is intertwined with the broader field of lichen chemotaxonomy. Key milestones include:

- Mid-20th Century: Thin-layer chromatography revolutionized the analysis of lichen substances, enabling more precise identification and differentiation of chemotypes [].

- Late 20th Century - Present: Research expanded to explore biological activities of fumarprotocetraric acid, such as antimicrobial, antioxidant, and enzyme inhibitory effects [, ].

ANone: Research on fumarprotocetraric acid demonstrates cross-disciplinary connections between:

- Ecology and Chemistry: Understanding the ecological roles of fumarprotocetraric acid, such as its contribution to UV protection or allelopathic interactions, requires an interdisciplinary approach [, ].

- Pharmacology and Natural Product Chemistry: Evaluating the biological activities of fumarprotocetraric acid draws upon knowledge from both fields to explore its therapeutic potential [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.